![molecular formula C10H11N3O3 B2895910 ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1245808-56-3](/img/structure/B2895910.png)
ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of hydrazine with a suitable β-keto ester followed by cyclization.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: Derivatives with different substituents on the pyrazolo[3,4-b]pyridine ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Enzyme Inhibition
One of the primary applications of 3-(quinazolin-4-ylamino)propanoic acid hydrochloride is its role as an enzyme inhibitor. Research indicates that compounds with a quinazoline structure exhibit inhibitory effects on various enzymes involved in critical biological pathways:
- Epidermal Growth Factor Receptor (EGFR) : The compound has been shown to inhibit autophosphorylation of EGFR, which is often overexpressed in tumors, making it a potential candidate for cancer therapy .
- Tubulin Polymerization : Some derivatives demonstrate dual inhibition of tubulin polymerization alongside kinase activity, suggesting a multifaceted mechanism against cancer cells.
1.2 Anti-inflammatory Effects
In addition to its anticancer properties, 3-(quinazolin-4-ylamino)propanoic acid hydrochloride may possess anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Clinical Applications
2.1 Cancer Treatment
Due to its ability to inhibit key signaling pathways associated with tumor growth and survival, this compound may play a role in developing targeted cancer therapies. Quinazoline derivatives are frequently explored for their potential to treat various cancers by selectively targeting tumor cells while sparing normal cells .
2.2 Neurological Disorders
Research into the effects of quinazoline derivatives on gamma-aminobutyric acid (GABA) receptors suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders. By modulating GABAergic signaling, these compounds could help alleviate symptoms associated with these conditions .
Case Studies and Research Findings
Several studies have documented the efficacy of 3-(quinazolin-4-ylamino)propanoic acid hydrochloride in various experimental settings:
Case Study 1: Inhibition of Tumor Growth
A study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines in vitro, showing promise as a therapeutic agent for further development .
Case Study 2: Modulation of Inflammatory Responses
Research indicated that treatment with this compound reduced markers of inflammation in animal models, supporting its potential use in inflammatory diseases .
Mecanismo De Acción
The mechanism by which ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby modulating biological pathways.
Molecular Targets and Pathways:
Enzyme inhibition: The compound may target enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor binding: It can bind to receptors on cell surfaces, influencing cellular signaling processes.
Comparación Con Compuestos Similares
Indole derivatives: These compounds share structural similarities and exhibit similar biological activities.
Pyrazole derivatives: Other pyrazole-based compounds also show comparable properties and applications.
Uniqueness: Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its specific structural features and the range of biological activities it exhibits
Actividad Biológica
Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H17N3O3
- Molecular Weight : 263.29 g/mol
- CAS Number : 1174844-27-9
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines as antimicrobial agents. A combinatorial library of these derivatives was synthesized and evaluated against Mycobacterium tuberculosis (M. tuberculosis). The results indicated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold significantly enhanced antitubercular activity. For instance, compounds with N(1)CH₃ and C(5)CO₂Et substitutions exhibited promising results in in vitro assays against the H37Rv strain of M. tuberculosis .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives have also been investigated. In vitro assays demonstrated that certain derivatives could effectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The IC₅₀ values for these compounds were comparable to standard anti-inflammatory drugs, suggesting their potential as therapeutic agents in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored through various molecular modeling studies. These studies indicated that the compound could act as a selective inhibitor of specific kinases involved in cancer progression. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazolo ring could enhance cytotoxicity against various cancer cell lines .
Case Study 1: Antitubercular Activity
In a study conducted by Rao et al., a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their ability to inhibit M. tuberculosis growth. The study found that certain derivatives showed significant inhibition in the Minimum Inhibitory Concentration (MIC) assays, with some compounds achieving MIC values as low as 0.5 µg/mL .
Case Study 2: Anti-inflammatory Assays
Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives using carrageenan-induced paw edema models in rats. The results showed that selected compounds reduced edema significantly compared to control groups, supporting their potential use in treating inflammatory conditions .
Summary of Biological Activities
Propiedades
IUPAC Name |
ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-8(14)12-9-7(6)5-11-13(9)2/h4-5H,3H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBSWHQCTPOIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.